N-(4-Amino-2-methylphenyl)nicotinamide chemical structure and properties
N-(4-Amino-2-methylphenyl)nicotinamide chemical structure and properties
This technical guide details the chemical structure, synthesis, and properties of N-(4-Amino-2-methylphenyl)nicotinamide (CAS 926220-80-6), a significant pharmacophore in medicinal chemistry.
Structural Analysis, Synthetic Protocols, and Medicinal Utility
Executive Summary
N-(4-Amino-2-methylphenyl)nicotinamide is a heterobifunctional scaffold widely utilized in drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, PDGFR, and Bcr-Abl targeting). It serves as a critical "hinge-binding" or "linker" fragment, combining a nicotinamide moiety—capable of donor-acceptor hydrogen bonding—with a solvent-exposed aniline tail suitable for further derivatization (e.g., urea formation).
This guide provides a rigorous analysis of its physicochemical properties, a regioselective synthesis protocol to avoid isomeric impurities, and its application in structure-activity relationship (SAR) studies.
Chemical Identity & Structure
The molecule consists of a pyridine-3-carboxamide (nicotinamide) core linked to a 2-methyl-1,4-phenylenediamine moiety. The regiochemistry is critical: the amide bond is formed at the sterically hindered nitrogen (ortho to the methyl group), leaving the para-amino group free for further reaction.
| Property | Data |
| Chemical Name | N-(4-Amino-2-methylphenyl)nicotinamide |
| CAS Number | 926220-80-6 |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| SMILES | Cc1cc(ccc1NC(=O)c2cccnc2)N |
| IUPAC Name | N-(4-amino-2-methylphenyl)pyridine-3-carboxamide |
Structural Visualization
The following diagram illustrates the connectivity and the critical regiochemical orientation required for its biological activity.
Figure 1: Structural segmentation highlighting the functional roles of each moiety.
Physicochemical Properties
Understanding the physical parameters is essential for handling and formulation.
| Parameter | Value (Experimental/Predicted) | Significance |
| LogP | 1.2 – 1.6 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Pyridine N) | ~3.4 | Weakly basic; protonated only at low pH. |
| pKa (Aniline NH₂) | ~4.8 | Less basic than alkyl amines due to resonance. |
| Solubility | DMSO (>50 mM), MeOH (High) | Poor water solubility at neutral pH. |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation of the aniline. |
| Melting Point | 168 – 172 °C | Crystalline solid stability. |
Synthesis Protocol (Regioselective Route)
Direct coupling of nicotinic acid with 2-methyl-1,4-phenylenediamine is not recommended due to poor regioselectivity. The unhindered 4-amino group reacts faster than the hindered 1-amino group (ortho to methyl), leading to the wrong isomer.
Recommended Route: Nitro-Reduction Strategy.
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Acylation: Reaction of nicotinoyl chloride with 2-methyl-4-nitroaniline.
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Reduction: Selective reduction of the nitro group to the amine.
Step-by-Step Methodology
Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)nicotinamide
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Reagents: Nicotinoyl chloride hydrochloride (1.1 eq), 2-methyl-4-nitroaniline (1.0 eq), Pyridine (solvent/base) or DCM/TEA.
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Protocol:
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Dissolve 2-methyl-4-nitroaniline (15.2 g, 100 mmol) in anhydrous pyridine (100 mL) under N₂ atmosphere.
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Cool to 0°C.
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Add nicotinoyl chloride hydrochloride (19.6 g, 110 mmol) portion-wise over 30 minutes.
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Allow to warm to room temperature and stir for 12 hours.
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Workup: Pour into ice water (500 mL). The product precipitates.[1] Filter, wash with water, and dry.
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Yield: ~85-90% (Yellow solid).
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Step 2: Reduction to N-(4-Amino-2-methylphenyl)nicotinamide
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Reagents: Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water (4:1).
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Protocol:
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Suspend the nitro intermediate (10 g) in EtOH/H₂O (100 mL/25 mL).
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Add NH₄Cl (5 eq) and Iron powder (5 eq).
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Reflux vigorously for 2–4 hours. Monitor by TLC (disappearance of yellow nitro compound, appearance of fluorescent amine).
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Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.
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Concentrate the filtrate. Neutralize with saturated NaHCO₃ if necessary.
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Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
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Synthetic Pathway Diagram
Figure 2: The nitro-reduction route ensures the amide forms at the sterically hindered position.
Analytical Characterization
To validate the structure, the following spectral data should be obtained.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.2 ppm (s, 1H): Amide NH (Deshielded).
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δ 9.1, 8.7, 8.3, 7.5 ppm: Pyridine ring protons (Characteristic pattern).
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δ 6.9 – 6.4 ppm (m, 3H): Phenyl ring protons (Shifted upfield due to amino group).
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δ 4.9 ppm (bs, 2H): Aniline NH₂ (Exchangeable with D₂O).
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δ 2.1 ppm (s, 3H): Methyl group (Singlet).
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Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated 228.11; Observed 228.1.
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IR Spectroscopy:
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3300–3400 cm⁻¹: Primary amine (NH₂) stretching.
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1650 cm⁻¹: Amide Carbonyl (C=O) stretch.
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Biological Relevance & Applications[4][5]
Kinase Inhibitor Scaffold
This molecule is a structural analog of the "tail" region of several Type II kinase inhibitors (e.g., Imatinib, Nilotinib, Sorafenib).
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Mechanism: The nicotinamide nitrogen can act as a hydrogen bond acceptor in the kinase hinge region, while the phenyl ring occupies the hydrophobic pocket.
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Derivatization: The free 4-amino group is typically reacted with isocyanates to form ureas , creating a "linker-binder" motif that extends into the allosteric back-pocket (DFG-out conformation).
Epigenetic Probes (NNMT)
Nicotinamide N-methyltransferase (NNMT) methylates the pyridine nitrogen of nicotinamide.[2] Analogs like N-(4-Amino-2-methylphenyl)nicotinamide are investigated as:
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Substrate Mimics: Competing with nicotinamide for the active site.
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Bisubstrate Inhibitors: When linked to adenosine analogs, they mimic the transition state of the methylation reaction.
Safety and Handling
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (which turns the solid brown).
References
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RCSB PDB. (2018).[3] Structure of Human Nicotinamide N-methyltransferase (NNMT). Protein Data Bank. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nicotinamide derivatives. Retrieved from [Link]
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Organic Syntheses. (1950). Nicotinic Anhydride and Amide Formation Protocols. Org. Synth. 1950, 30, 20. Retrieved from [Link]
